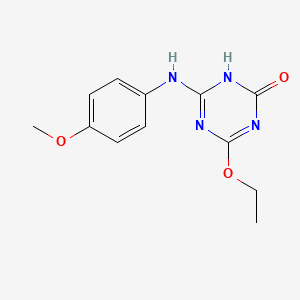
4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of ethoxy and methoxy groups, as well as an amino group attached to the triazine ring.
Preparation Methods
The synthesis of 4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-methoxyaniline with ethyl chloroformate, followed by cyclization with cyanuric chloride. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one can be compared with other triazine derivatives such as:
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a similar triazine ring structure but with different substituents, leading to distinct chemical and biological properties.
4-Methoxy-2-methylphenylboronic acid: Although not a triazine, this compound shares some structural similarities and is used in similar synthetic applications.
Biological Activity
4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a triazine core, which is known for its diverse applications in drug development, especially as anticancer and antimicrobial agents.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 62808-05-3 |
| Molecular Formula | C12H14N4O3 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 4-ethoxy-6-(4-methoxyanilino)-1H-1,3,5-triazin-2-one |
| Canonical SMILES | CCOC1=NC(=O)NC(=N1)NC2=CC=C(C=C2)OC |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects. The precise molecular pathways affected by this compound are still under investigation.
Anticancer Activity
Several studies have explored the anticancer potential of triazine derivatives. For instance, a review highlighted that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for such compounds ranged from 0.20 μM to 16.32 μM depending on the specific derivative and cell line tested .
Antimicrobial Activity
Triazine derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains. The mechanisms likely involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
- Anticancer Screening : In a comparative study on triazine derivatives, this compound was evaluated alongside other compounds for its antiproliferative effects on human cancer cell lines. The results indicated promising cytotoxicity with potential selectivity towards cancerous cells over normal cells .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various triazine derivatives against common pathogens. The findings suggested that specific modifications in the triazine structure could enhance antimicrobial activity, indicating a structure-activity relationship that could be further explored with this compound .
Properties
CAS No. |
62808-05-3 |
|---|---|
Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-ethoxy-6-(4-methoxyanilino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12-15-10(14-11(17)16-12)13-8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
UVJLWIMYKTYBST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)NC(=N1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















